3-Hydroxy-1-methylpropyl salicylate
Overview
Description
3-Hydroxy-1-methylpropyl salicylate is an organic compound with the molecular formula C11H14O4. It is a derivative of salicylic acid, where the hydroxyl group is substituted with a 3-hydroxy-1-methylpropyl group. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics, due to its beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-methylpropyl salicylate typically involves the esterification of salicylic acid with 3-hydroxy-1-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and automated systems ensures high efficiency and yield. The raw materials are fed into the reactor, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-methylpropyl salicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-keto-1-methylpropyl salicylate.
Reduction: Formation of 3-hydroxy-1-methylpropyl alcohol.
Substitution: Formation of various substituted salicylates depending on the reagent used.
Scientific Research Applications
3-Hydroxy-1-methylpropyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its use in topical formulations for pain relief and skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its soothing properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methylpropyl salicylate involves its interaction with various molecular targets. It is believed to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This results in its anti-inflammatory and analgesic effects. Additionally, it may interact with other signaling pathways involved in pain and inflammation.
Comparison with Similar Compounds
Methyl salicylate:
Salicylic acid: Known for its use in acne treatment and as a keratolytic agent.
Acetylsalicylic acid (Aspirin): A well-known anti-inflammatory and analgesic agent.
Comparison: 3-Hydroxy-1-methylpropyl salicylate is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other salicylates. Its hydroxyl group allows for additional hydrogen bonding, potentially enhancing its interaction with biological targets.
Properties
IUPAC Name |
4-hydroxybutan-2-yl 2-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-8(6-7-12)15-11(14)9-4-2-3-5-10(9)13/h2-5,8,12-13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQLRJLJGKELCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)OC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60916895 | |
Record name | 4-Hydroxybutan-2-yl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60916895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93962-73-3 | |
Record name | 3-Hydroxy-1-methylpropyl 2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93962-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-1-methylpropyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093962733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybutan-2-yl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60916895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-1-methylpropyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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